4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide
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Overview
Description
4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide is a synthetic compound that has garnered interest due to its potential antibacterial properties. It is part of a broader class of thiophene derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide with various aryl boronic acids using a palladium catalyst . The reaction conditions often include the use of potassium phosphate as a base and a solvent mixture of water and an organic solvent under reflux conditions .
Chemical Reactions Analysis
4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: As mentioned, the Suzuki-Miyaura cross-coupling is a key reaction for synthesizing derivatives of this compound.
Scientific Research Applications
4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide has been studied for its antibacterial efficacy, particularly against extended-spectrum β-lactamase (ESBL) producing strains of Escherichia coli . This compound has shown promise in inhibiting the growth of these resistant bacterial strains, making it a potential candidate for developing new antimicrobial agents . Additionally, its derivatives have been explored for their binding interactions with bacterial enzymes, which could lead to the development of more effective antibacterial therapies .
Mechanism of Action
The antibacterial activity of 4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide is primarily attributed to its ability to inhibit β-lactamase enzymes in bacteria. These enzymes are responsible for conferring resistance to β-lactam antibiotics. By binding to the active site of the β-lactamase enzyme, this compound prevents the enzyme from breaking down β-lactam antibiotics, thereby restoring the efficacy of these antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Similar compounds to 4-[(4-Methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide include other thiophene derivatives such as:
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: This compound is a precursor in the synthesis of this compound.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the development of anti-atherosclerotic agents.
The uniqueness of this compound lies in its specific structure, which allows it to effectively inhibit β-lactamase enzymes, making it a valuable compound in the fight against antibiotic-resistant bacteria .
Properties
IUPAC Name |
4-[(4-methylpyridin-2-yl)sulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c1-7-2-3-13-10(4-7)14-19(16,17)8-5-9(11(12)15)18-6-8/h2-6H,1H3,(H2,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKFDLHNARSIOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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